2-Hydroxy-5-(3-methylphenyl)pyrimidine
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Overview
Description
2-Hydroxy-5-(3-methylphenyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a hydroxy group at the 2-position and a 3-methylphenyl group at the 5-position. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(3-methylphenyl)pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 3-methylbenzaldehyde with guanidine in the presence of a base to form the corresponding pyrimidine derivative. The reaction typically proceeds under reflux conditions in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(3-methylphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of 2-oxo-5-(3-methylphenyl)pyrimidine.
Reduction: Formation of 2-hydroxy-5-(3-methylphenyl)dihydropyrimidine.
Substitution: Formation of 2-halo-5-(3-methylphenyl)pyrimidine derivatives.
Scientific Research Applications
2-Hydroxy-5-(3-methylphenyl)pyrimidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(3-methylphenyl)pyrimidine depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or receptors, thereby interfering with cellular processes. The hydroxy group and the pyrimidine ring are key structural features that contribute to its binding affinity and specificity for molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-phenylpyrimidine: Lacks the methyl group on the phenyl ring.
2-Hydroxy-5-(4-methylphenyl)pyrimidine: The methyl group is positioned differently on the phenyl ring.
2-Hydroxy-4-(3-methylphenyl)pyrimidine: The hydroxy group is positioned differently on the pyrimidine ring.
Uniqueness
2-Hydroxy-5-(3-methylphenyl)pyrimidine is unique due to the specific positioning of the hydroxy and 3-methylphenyl groups, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the phenyl ring can affect the compound’s lipophilicity and binding interactions with molecular targets .
Properties
CAS No. |
1111108-52-1 |
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Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
5-(3-methylphenyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C11H10N2O/c1-8-3-2-4-9(5-8)10-6-12-11(14)13-7-10/h2-7H,1H3,(H,12,13,14) |
InChI Key |
FSILSTKJPJXLSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CNC(=O)N=C2 |
Origin of Product |
United States |
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